Quantitative Differentiation: Mass Shift and Analytical Specificity vs. Non-Deuterated Gabapentin Enacarbil
Gabapentin Enacarbil-d6 Sodium Salt provides a clear and quantifiable mass spectrometric advantage over non-deuterated Gabapentin Enacarbil, enabling its use as a reliable internal standard. The incorporation of six deuterium atoms results in a molecular weight of 335.43 Da, compared to 329.39 Da for the unlabeled compound . In positive electrospray ionization (ESI+) LC-MS/MS, the protonated molecule [M+H]+ for Gabapentin Enacarbil-d6 is observed at m/z 336.2, while the unlabeled analyte appears at m/z 330.2 [1]. This mass difference of 6 Da provides complete baseline resolution in the mass analyzer and, critically, eliminates any risk of isotopic cross-talk from the natural 13C isotope envelope of the analyte, which can be problematic with labels providing a smaller mass shift [2]. This unambiguous mass distinction is the foundational requirement for using the compound as a quantitative internal standard in stable isotope dilution assays, a capability the unlabeled compound completely lacks [3].
| Evidence Dimension | Molecular Weight and ESI+ [M+H]+ Ion |
|---|---|
| Target Compound Data | MW 335.43 Da; [M+H]+ = 336.2 m/z |
| Comparator Or Baseline | Gabapentin Enacarbil (unlabeled): MW 329.39 Da; [M+H]+ = 330.2 m/z |
| Quantified Difference | Mass difference of +6 Da (Target vs. Comparator) |
| Conditions | Positive Electrospray Ionization (ESI+) LC-MS/MS; calculation based on molecular formula (C16H21D6NO6 vs. C16H27NO6) |
Why This Matters
This mass difference is non-negotiable for its primary function as an internal standard in quantitative bioanalysis, directly enabling accurate and precise measurement of Gabapentin Enacarbil in biological samples, a function the unlabeled compound cannot perform.
- [1] Gabapentin enacarbil. DrugBank DB08872. LC-MS/MS Spectrum Prediction. View Source
- [2] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
- [3] U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation. May 2018. View Source
